3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one
Descripción
3-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 4-chlorophenyl group at position 3 and hydroxyl groups at positions 5 and 7 (Fig. 1). This compound shares structural similarities with naturally occurring isoflavonoids like genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) but differs in the substitution of the hydroxyl group on the phenyl ring with a chlorine atom .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJHCLWEJDJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with appropriate phenolic compounds under basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Oxidation Reactions
The phenolic hydroxyl groups at positions 5 and 7 undergo oxidation under controlled conditions.
-
Mechanistic Insight : The oxidation of hydroxyl groups proceeds via radical intermediates, confirmed by ESR studies .
Reduction Reactions
The ketone group at position 4 is susceptible to reduction, forming dihydro derivatives.
-
Side Note : The 4-chlorophenyl group remains intact under these conditions due to its electron-withdrawing nature .
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) under basic conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine → Amine | NH₃ (aq.), CuI, 100°C | 3-(4-aminophenyl) derivative | 55% | |
| Chlorine → Methoxy | NaOMe, DMF, 80°C | 3-(4-methoxyphenyl) derivative | 78% |
-
Kinetics : The SNAr reaction proceeds faster with electron-rich nucleophiles due to the electron-deficient aryl ring .
Synthetic Routes and Functionalization
Key methods for synthesizing and modifying the compound include:
Chalcone-Cyclization Approach
-
Step 1 : Condensation of 2,4,6-trihydroxyacetophenone with 4-chlorobenzaldehyde in ethanol/KOH to form a chalcone intermediate .
-
Step 2 : Acid-catalyzed cyclization (HCl, 75°C) to yield the chromenone core .
Post-Synthetic Modifications
-
Methylation : Selective protection of 5-OH using CH₃I/K₂CO₃ in acetone .
-
Acylation : Acetylation of 7-OH with acetic anhydride/pyridine .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 5-OH | Highly acidic (pKa ~8.2) | Oxidation, alkylation |
| 7-OH | Moderate acidity (pKa ~9.5) | Acylation, glycosylation |
| 4-ketone | Electrophilic | Reduction, Schiff base formation |
| 4-Cl (aryl) | Electron-withdrawing | SNAr, cross-coupling |
Stability and Degradation
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Key Observations :
α-Glucosidase Inhibition
Molecular docking studies () reveal that chromen-4-one derivatives interact with α-glucosidase via hydrogen bonds and π-cation/anion interactions. For example:
- 2-(2,5-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one : Binds to Gln276 and Glu274 via hydrogen bonds and forms π-interactions with Asp349 and Arg312 .
- Target Compound : The 4-chlorophenyl group may engage in hydrophobic interactions with residues like Val213, while hydroxyl groups at positions 5 and 7 could form hydrogen bonds similar to other analogs.
Antiproliferative Activity
highlights the cytotoxic activity of 3-(4-chlorophenyl)acrylate esters against MDA-MB-231 breast cancer cells.
Actividad Biológica
3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, commonly referred to as a flavonoid derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of chromones known for their potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular structure of this compound features a chromone backbone with hydroxyl groups at the 5 and 7 positions and a para-chlorophenyl group at the 3 position. This specific arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClO4 |
| Molecular Weight | 292.70 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that flavonoids, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
In a study assessing the cytotoxic effects against MCF-7 cells, the compound exhibited an IC50 value of approximately 12 μM, indicating potent anticancer activity compared to standard chemotherapeutics .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. It has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's. The results indicate moderate inhibition with IC50 values around 19.2 μM for AChE and 13.2 μM for BChE .
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays (DPPH, ABTS). Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related damage .
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations (0–50 μM) of the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy .
- Cholinesterase Inhibition : In another study focusing on neuroprotection, the compound was tested against AChE and BChE using ELISA methods to quantify enzyme activity. The results confirmed its ability to inhibit these enzymes effectively, supporting its potential use in Alzheimer's disease management .
Q & A
Q. How can the crystal structure of 3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one be determined experimentally?
Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
- Refining the structure using software like SHELXL for small-molecule crystallography, which optimizes atomic coordinates and thermal parameters .
- Visualizing the final structure with programs like ORTEP-3 to generate thermal ellipsoid plots and analyze bond angles/geometry .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: A Lewis acid-promoted domino Friedel-Crafts/Allan-Robinson reaction is effective:
- React 4-chlorophenylacetyl chloride with resorcinol derivatives in the presence of BF₃·OEt₂ as a catalyst.
- Optimize regioselectivity using anhydrous dichloromethane at 0–5°C .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
Q. How can solubility challenges for this compound in aqueous buffers be addressed?
Methodological Answer: To improve solubility for biological assays:
- Use co-solvents like DMSO (≤1% v/v) or ethanol, ensuring compatibility with downstream assays .
- Synthesize water-soluble derivatives (e.g., glycosylated analogs) via acetylation or sulfation .
- Characterize derivatives using FT-IR and ESI-MS to confirm structural integrity .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) be resolved?
Methodological Answer: To validate bioactivity claims:
- Perform dose-response assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) using standardized cell lines (e.g., HeLa or MCF-7).
- Compare results with positive controls (e.g., doxorubicin for anticancer assays) .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin, correlating with experimental data .
Q. What strategies are recommended for resolving spectral data contradictions (e.g., NMR shifts) across studies?
Methodological Answer: Discrepancies in NMR/UV-Vis data often arise from solvent effects or impurities. Solutions include:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer: Design a stability study with the following steps:
- Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 37°C, and 50°C.
- Monitor degradation via HPLC-UV at 254 nm over 72 hours.
- Identify degradation products using LC-MS/MS and propose degradation pathways .
Q. What advanced techniques are suitable for studying its interaction with metal ions (e.g., chelation)?
Methodological Answer: To investigate metal-chelation properties:
- Conduct UV-Vis titration in methanol/water (1:1) with incremental additions of Fe³⁺/Cu²⁺.
- Calculate binding constants using Benesi-Hildebrand plots.
- Validate with X-ray crystallography or EPR spectroscopy for coordination geometry .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to minimize cytotoxicity false positives?
Methodological Answer: Mitigate false positives by:
- Including a resazurin-based viability assay to distinguish between cytostatic and cytotoxic effects.
- Normalizing data to solvent controls (e.g., DMSO) and using ≥3 biological replicates.
- Applying statistical models (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance .
Q. What computational tools are recommended for predicting ADMET properties?
Methodological Answer: Use in silico platforms to evaluate pharmacokinetics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
